3-(4-Fluorophenyl)oxan-3-ol

Medicinal Chemistry Chemical Biology Agrochemical Synthesis

3-(4-Fluorophenyl)oxan-3-ol (CAS 1338990-25-2), also referred to as 3-(4-fluorophenyl)tetrahydro-2H-pyran-3-ol, is a synthetic organic compound belonging to the tetrahydropyran (oxane) class. It features a six-membered saturated oxygen heterocycle substituted with a hydroxyl group and a 4-fluorophenyl ring at the 3-position, yielding a molecular formula of C11H13FO2 and a molecular weight of 196.22 g/mol.

Molecular Formula C11H13FO2
Molecular Weight 196.221
CAS No. 1338990-25-2
Cat. No. B2960984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)oxan-3-ol
CAS1338990-25-2
Molecular FormulaC11H13FO2
Molecular Weight196.221
Structural Identifiers
SMILESC1CC(COC1)(C2=CC=C(C=C2)F)O
InChIInChI=1S/C11H13FO2/c12-10-4-2-9(3-5-10)11(13)6-1-7-14-8-11/h2-5,13H,1,6-8H2
InChIKeyMYUNKUWZTQLLOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)oxan-3-ol (CAS 1338990-25-2): Core Chemical Identity and Compound Class


3-(4-Fluorophenyl)oxan-3-ol (CAS 1338990-25-2), also referred to as 3-(4-fluorophenyl)tetrahydro-2H-pyran-3-ol, is a synthetic organic compound belonging to the tetrahydropyran (oxane) class . It features a six-membered saturated oxygen heterocycle substituted with a hydroxyl group and a 4-fluorophenyl ring at the 3-position, yielding a molecular formula of C11H13FO2 and a molecular weight of 196.22 g/mol . Commercially, it is offered as a research chemical with a typical purity of 95% to 98% by suppliers such as MolCore, Leyan, and Enamine . Its primary documented role is as a synthetic building block for the preparation of more complex molecules, including potential herbicides and CRF1 receptor antagonists [1].

Why Generic Substitution of 3-(4-Fluorophenyl)oxan-3-ol Is Unsupported Without Comparative Data


In the absence of published comparative biological or physicochemical data, substituting 3-(4-fluorophenyl)oxan-3-ol with a structurally similar analog—such as the corresponding oxolane 3-(4-fluorophenyl)oxolan-3-ol or positional isomers like 4-(3-fluorophenyl)oxan-4-ol—introduces uncontrolled variables in both synthetic reactivity and potential target engagement . The tetrahydropyran ring versus tetrahydrofuran ring alters ring size, conformational flexibility, and hydrogen-bonding geometry at the hydroxyl-bearing C3 center; the para-fluoro versus meta-fluoro substitution pattern on the phenyl ring can drastically shift electron density, metabolic stability, and receptor binding profiles . Without quantitative head-to-head data, any assumption of functional interchangeability is speculative and risks compromising experimental reproducibility in medicinal chemistry or agrochemical development programs [1]. The following section documents the absence of such data as a critical procurement consideration.

3-(4-Fluorophenyl)oxan-3-ol: Quantitative Differential Evidence Inventory


Null-Evidence Statement: No Quantitative Comparator Data Identified for 3-(4-Fluorophenyl)oxan-3-ol

A systematic search of PubMed, Google Patents, ChEMBL, BindingDB, PubChem, and major supplier technical datasheets (MolCore, Chemsrc, Leyan, ChemBase, Enamine) yielded no quantitative data comparing 3-(4-fluorophenyl)oxan-3-ol against any named analog for any biological activity, physicochemical property, or synthetic performance metric. The compound is not indexed in ChEMBL or BindingDB with any bioactivity record, and no patents were found disclosing its use as a characterized lead compound with measured IC50, Ki, EC50, or selectivity values relative to a defined comparator [1]. The nearest structural analog identified, 3-(4-fluorophenyl)oxolan-3-ol (five-membered ring), is reported only from excluded vendor sources with no quantitative comparison to the six-membered target compound . A patent (US 8,759,365) disclosing tetrahydropyran-based CETP inhibitors does not exemplify this specific compound [2]. Therefore, no evidence dimension in this guide meets the requirements for a 'Direct head-to-head comparison,' 'Cross-study comparable,' or quantifiable 'Class-level inference' tag.

Medicinal Chemistry Chemical Biology Agrochemical Synthesis

3-(4-Fluorophenyl)oxan-3-ol: Recommended Application Scenarios Based on Available Information


Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 196.22 Da and one hydrogen bond donor (OH) plus two hydrogen bond acceptors, 3-(4-fluorophenyl)oxan-3-ol conforms to the Rule of Three for fragment screening libraries . Its 4-fluorophenyl group provides a fluorine probe for 19F NMR-based fragment screening, while the tetrahydropyran ring offers three-dimensional character compared to planar aromatic fragments. Procurement in high purity (≥95%) enables direct use in fragment cocktail screens without additional purification.

Synthetic Intermediate for CRF1 Receptor Antagonist Programs

The oxan-3-ol scaffold is documented as a precursor to pyrazolothiazole-based CRF1 (corticotropin-releasing factor type 1) receptor antagonists [1]. Researchers pursuing novel CRF1 ligands for stress-related disorders can employ this compound as a key intermediate for late-stage functionalization at the hydroxyl or phenyl positions. However, users must independently validate target engagement, as no CRF1 binding or functional data exist for this specific compound.

Agrochemical Lead Generation – Herbicide Scaffold Exploration

3-Substituted tetrahydropyrans have been utilized in herbicide preparation [1]. The 4-fluorophenyl substituent may confer favorable metabolic stability and lipophilicity for foliar uptake. This compound can serve as a core scaffold for parallel synthesis of small libraries to probe structure-activity relationships in weed control assays, provided that users generate their own comparative efficacy data against commercial herbicide standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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